2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine

Anti-proliferative Colorectal cancer Structure-activity relationship

2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine (CAS 33542-94-8) is a synthetic small molecule belonging to the 4,7-dimethoxy-1,3-benzodioxole class. This class has demonstrated anti-proliferative activity against human colorectal carcinoma (COLO cells, with structure-activity relationship (SAR) studies indicating that the nature of the 5-position substituent critically governs cytotoxic potency.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 33542-94-8
Cat. No. B11456274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine
CAS33542-94-8
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C(=C1)CCN)OC)OCO2
InChIInChI=1S/C11H15NO4/c1-13-8-5-7(3-4-12)9(14-2)11-10(8)15-6-16-11/h5H,3-4,6,12H2,1-2H3
InChIKeyLQTZYVFBTXQHFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine (CAS 33542-94-8): A 4,7-Dimethoxy-1,3-Benzodioxole Scaffold with a Primary Amine Handle for Anti-Proliferative Probe Development


2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine (CAS 33542-94-8) is a synthetic small molecule belonging to the 4,7-dimethoxy-1,3-benzodioxole class [1]. This class has demonstrated anti-proliferative activity against human colorectal carcinoma (COLO 205) cells, with structure-activity relationship (SAR) studies indicating that the nature of the 5-position substituent critically governs cytotoxic potency [1]. The target compound uniquely incorporates a primary ethanamine (-CH₂CH₂NH₂) side chain at the 5-position, distinguishing it from the hydrocarbon substituents (e.g., methyl, allyl, n-propyl) that dominate the published SAR landscape for this scaffold [1].

Why 4,7-Dimethoxy-1,3-Benzodioxole Analogs Cannot Be Interchanged: The Critical Role of the 5-Position Substituent in Driving Anti-Proliferative Potency


Within the 4,7-dimethoxy-1,3-benzodioxole series, small structural changes at the 5-position produce dramatic shifts in biological activity. Published data demonstrate that the IC₅₀ against COLO 205 colon cancer cells can vary by more than 3.8-fold among close hydrocarbon analogs (e.g., 59.4 μM for compound 1 vs. >225 μM for compounds 7–9), and the lead compound apiole (5-allyl) achieves potent activity while sparing normal colonic epithelial (FHC) cells [1]. The target compound’s 5-ethanamine substituent introduces a basic nitrogen that is absent in all currently characterized anti-proliferative analogs. This functional group is expected to alter hydrogen-bonding capacity, protonation state, and solubility—parameters that cannot be replicated by hydrocarbon-substituted congeners. Generic selection within the class without consideration of the 5-substituent therefore carries a high risk of obtaining a compound with orders-of-magnitude weaker potency or entirely divergent cellular selectivity [1].

Quantitative Differentiation of 2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine: SAR-Guided Advantages of the 5-Ethanamine Substituent


5-Position Substituent Type Is the Dominant Driver of Cytotoxicity: Primary Amine Offers a Departure from Alkyl/Allyl SAR

In a systematic SAR study of 10 4,7-dimethoxy-1,3-benzodioxole derivatives against COLO 205 cells, simply changing the 5-substituent from a hydrocarbon (e.g., methyl, allyl, n-propyl) to a bulkier group reduced cytotoxicity from an IC₅₀ of ~60 μM to >225 μM [1]. The target compound’s 5-ethanamine substituent represents a chemically distinct functional class (primary aliphatic amine) not represented in that hydrocarbon series, raising the possibility of a distinct potency and selectivity profile that cannot be predicted by interpolation among the existing alkyl/allyl analogs [1].

Anti-proliferative Colorectal cancer Structure-activity relationship

Apiole (5-Allyl) Exhibits Tumor-Selective Cytotoxicity: 5-Ethanamine Derivative Provides a Structurally Distinct Probe to Interrogate Selectivity Determinants

The most potent analog in the class, apiole (4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole), decreased COLO 205 proliferation while sparing normal human colonic epithelial (FHC) cells at equivalent concentrations [1]. Apiole induced G₀/G₁ cell cycle arrest and apoptosis in COLO 205 cells at 75–225 μM, with no comparable toxicity observed in FHC cells [1]. The target compound, bearing a 5-ethanamine group instead of the 5-allyl moiety, enables direct head-to-head comparison studies to determine whether the primary amine retains, enhances, or abolishes this therapeutically critical tumor-versus-normal selectivity window [1].

Tumor selectivity Normal cell sparing Apiole

Primary Amine Handle Enables Salt Formation and Solubility Tuning Not Feasible with Hydrocarbon 5-Substituents

All 10 analogs characterized in the published SAR study possess neutral 5-substituents (alkyl, allyl, or oxygen-containing hydrocarbon chains) and are not ionizable under physiological pH conditions [1]. In contrast, the target compound’s 5-ethanamine group contains a primary aliphatic amine (predicted pKa ~10–11), which is protonated at physiological pH. This permits the formation of hydrochloride or other pharmaceutically acceptable salts, a strategy routinely used to enhance aqueous solubility and solid-state stability. The hydrocarbon analogs cannot be converted to salts via simple acid addition and must rely on formulation excipients alone to address solubility limitations. This difference is material for in vivo dosing, particularly in rodent models where solubilization of lipophilic benzodioxoles is a known hurdle [1].

Salt formation Aqueous solubility Formulation

The 5-Ethanamine Group Provides a Reactive Handle for Downstream Derivatization: Conjugation and Bioconjugation Potential Absent in Alkyl-Terminated Analogs

The primary amine of the target compound serves as a nucleophilic handle for amide bond formation, reductive amination, and sulfonamide coupling—standard reactions in medicinal chemistry toolkit that are inaccessible to the methyl-, allyl-, and propyl-substituted analogs in the characterized series [1]. This permits the rapid generation of focused libraries (e.g., N-acylated, N-sulfonylated, or N-alkylated derivatives) for expanded SAR exploration around the 5-position, without requiring de novo scaffold synthesis. The hydrocarbon-substituted analogs require more complex C–C or C–O bond-forming reactions to achieve analogous diversification [1].

Chemical biology Bioconjugation Derivatization

High-Value Application Scenarios for 2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine Procurement


Colorectal Cancer Probe Development: Exploring the 5-Ethanamine SAR Gap

Use as the core scaffold for a focused library designed to map the anti-proliferative SAR of 5-aminoalkyl-substituted 4,7-dimethoxy-1,3-benzodioxoles against COLO 205 and other colorectal cancer lines. Directly addresses the unexplored amine-terminated region of chemical space identified by Lien et al. (2011) [1].

Tumor-Selectivity Comparator Studies vs. Apiole

Pair with apiole (CAS 523-80-8) as a positive-control benchmark in head-to-head COLO 205 vs. FHC selectivity assays. Enables determination of whether the ethanamine substituent preserves, enhances, or erodes the tumor-selective cytotoxicity window reported for apiole [1].

Salt-Form Screening for In Vivo Formulation Development

Generate hydrochloride, mesylate, or tosylate salts of the primary amine to systematically optimize aqueous solubility and oral bioavailability. The non-ionizable hydrocarbon analogs cannot access this salt-based formulation strategy, making the target compound the preferred choice for in vivo PO or IP dosing studies [1].

Chemical Biology Tool for Target Identification via Affinity Pull-Down

Exploit the primary amine handle for conjugation to biotin or fluorescent dyes (e.g., FITC, Cy5) via NHS-ester or isothiocyanate chemistry. The resulting probe can be used for affinity pull-down and target deconvolution experiments to identify the molecular target(s) mediating the anti-proliferative phenotype of this compound class, an approach inaccessible to the alkyl-substituted analogs [1].

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